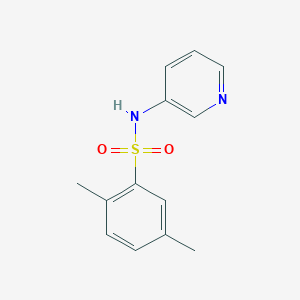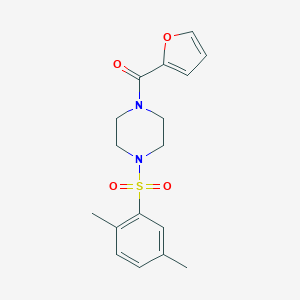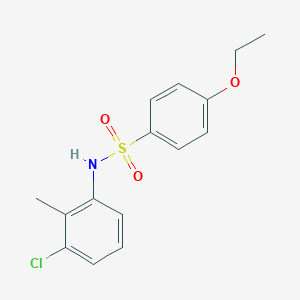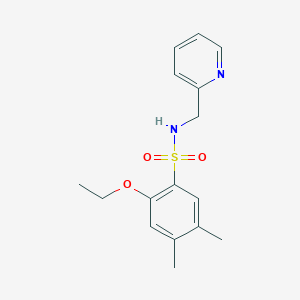
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide, also known as E2046, is a compound that has gained significant attention in the scientific community due to its potential application in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a role in promoting cancer cell survival and metastasis. By inhibiting CAIX, 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide may induce cancer cell death and prevent tumor growth.
Biochemical and Physiological Effects
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have low toxicity in normal cells and tissues. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and long half-life. 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to accumulate in tumor tissues, indicating its potential for targeted cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in aqueous solutions. 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide also has good stability, making it suitable for long-term storage. However, 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has some limitations for lab experiments, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide. One potential direction is to optimize the synthesis method to reduce the cost and increase the yield of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide. Another direction is to further investigate the mechanism of action of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide and its potential for combination therapy with other anticancer agents. Additionally, future studies could focus on the use of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide for the treatment of specific types of cancer and the development of targeted drug delivery systems for 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide.
Conclusion
In conclusion, 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a promising compound with potential application in cancer treatment. Its low toxicity, good pharmacokinetic properties, and ability to inhibit tumor growth make it an attractive candidate for further research and development. With continued investigation, 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide may become a valuable addition to the arsenal of anticancer agents available to clinicians.
Méthodes De Synthèse
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process starting from 2-aminopyridine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-bromo-4,5-dimethylbenzenesulfonyl chloride to form the sulfonamide. The final step involves the deprotection of the Boc group to yield 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide.
Applications De Recherche Scientifique
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to induce cancer cell death through apoptosis and autophagy. Additionally, 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has demonstrated the ability to inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
2-ethoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-9-12(2)13(3)10-16(15)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUGCYSTRXFOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B497466.png)
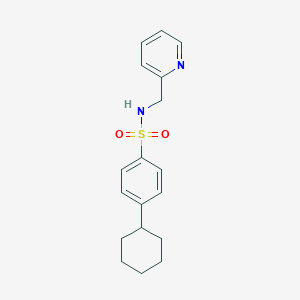


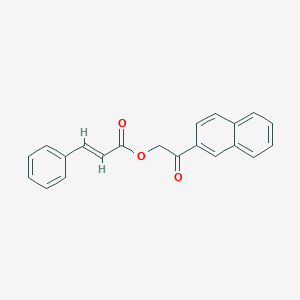
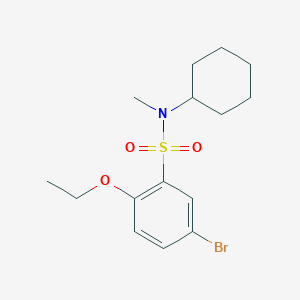
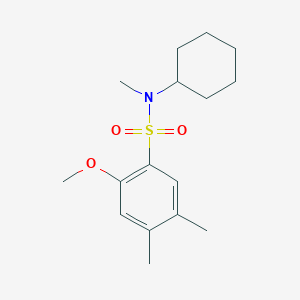


![2-[([1,1'-Biphenyl]-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B497479.png)
